molecular formula C7H3BrClNS B1376020 3-Bromo-5-chlorothieno[3,2-b]pyridine CAS No. 912332-40-2

3-Bromo-5-chlorothieno[3,2-b]pyridine

Cat. No.: B1376020
CAS No.: 912332-40-2
M. Wt: 248.53 g/mol
InChI Key: QGZAMJYHCIHPCU-UHFFFAOYSA-N
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Description

3-Bromo-5-chlorothieno[3,2-b]pyridine: is a heterocyclic compound that belongs to the thienopyridine family. It is characterized by the presence of both bromine and chlorine substituents on the thieno[3,2-b]pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chlorothieno[3,2-b]pyridine typically involves the bromination and chlorination of thieno[3,2-b]pyridine. One common method includes the reaction of thieno[3,2-b]pyridine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid or dichloromethane, and at a temperature range of 0-25°C to ensure selective halogenation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to the large-scale synthesis of this compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chlorothieno[3,2-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically carried out in the presence of a base, such as potassium carbonate or sodium hydride, and a suitable solvent like dimethylformamide or tetrahydrofuran.

    Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with ligands like triphenylphosphine. .

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-5-chlorothieno[3,2-b]pyridine is used as a versatile building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents. Researchers are exploring its interactions with biological targets to understand its mechanism of action and therapeutic potential .

Industry: The compound is also used in the agrochemical industry for the synthesis of pesticides and herbicides. Its unique chemical properties make it a valuable intermediate in the production of active ingredients for crop protection .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chlorothieno[3,2-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of bromine and chlorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

  • 3-Bromo-5-chlorothieno[2,3-b]pyridine
  • 3-Bromo-4-chlorothieno[3,2-b]pyridine
  • 3-Bromo-5-fluorothieno[3,2-b]pyridine

Comparison: Compared to these similar compounds, 3-Bromo-5-chlorothieno[3,2-b]pyridine exhibits unique reactivity and selectivity due to the specific positioning of the bromine and chlorine atoms on the thieno[3,2-b]pyridine ring. This unique substitution pattern influences its chemical behavior and biological activity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-bromo-5-chlorothieno[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNS/c8-4-3-11-5-1-2-6(9)10-7(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZAMJYHCIHPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1SC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80856103
Record name 3-Bromo-5-chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912332-40-2
Record name 3-Bromo-5-chlorothieno[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80856103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1.00 g of 5-Chloro-thieno[3,2-b]pyridine (5.91 mmol), 497 mg of sodium bicarbonate (5.91 mmol), 1.54 g of potassium hydrogenphosphate (8.87 mmol) and 1.07 g of magnesium sulfate (8.87 mmol) are placed in a flask with 50 ml of chloroform. The reaction mixture is stirred under reflux for 30 min. 0.55 ml of Bromine (10.82 mmol) is added and stirred under reflux overnight. 0.55 ml of Additional bromine (10.82 mmol) is added and stirred under reflux for 1 day. The reaction mixture is cooled to room temperature and water and CH2Cl2 are added. Organic layer is separated. The water layer is adjusted to pH=14 with 5N NaOH and extracted with CH2Cl2. All organic layers are combined together and dried over Na2SO4 and evaporated. The crude product is applied onto a silica-gel chromatography column (Hexane:AcOEt=5:1) to give 796 mg of the title compound (54%). 1H-NMR (CDCl3): 8.12 (d, 1H, J=7.9 Hz), 7.81 (s, 1H), 7.36 (d, 1H, J=7.9 Hz) ppm.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
497 mg
Type
reactant
Reaction Step One
Name
potassium hydrogenphosphate
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
54%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-chlorothieno[3,2-b]pyridine
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3-Bromo-5-chlorothieno[3,2-b]pyridine
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3-Bromo-5-chlorothieno[3,2-b]pyridine
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3-Bromo-5-chlorothieno[3,2-b]pyridine
Reactant of Route 5
3-Bromo-5-chlorothieno[3,2-b]pyridine
Reactant of Route 6
3-Bromo-5-chlorothieno[3,2-b]pyridine

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